5-Chloropyridazin-3-amine
Overview
Description
5-Chloropyridazin-3-amine: is a heterocyclic organic compound with the molecular formula C4H4ClN3 . It is characterized by a pyridazine ring substituted with a chlorine atom at the 5-position and an amino group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyridazin-3-amine typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3-aminopyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
3-Aminopyridazine+POCl3→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyridazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form 5-chloropyridazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
Nucleophilic Substitution: 5-Azidopyridazin-3-amine, 5-Thiocyanatopyridazin-3-amine.
Oxidation: 5-Chloro-3-nitropyridazine, 5-Chloro-3-nitrosopyridazine.
Reduction: 5-Chloropyridazine
Scientific Research Applications
Chemistry: 5-Chloropyridazin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the development of diagnostic tools.
Medicine: this compound derivatives are explored for their therapeutic potential, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, including dyes and polymers .
Mechanism of Action
The mechanism of action of 5-Chloropyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
3-Amino-6-chloropyridazine: This compound has a similar structure but with the chlorine and amino groups at different positions.
6-Chloropyridazin-3-amine: Another isomer with the chlorine and amino groups swapped.
Uniqueness: 5-Chloropyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of targeted pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
5-chloropyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLHRDDIQGNYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314978-36-3 | |
Record name | 5-chloropyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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